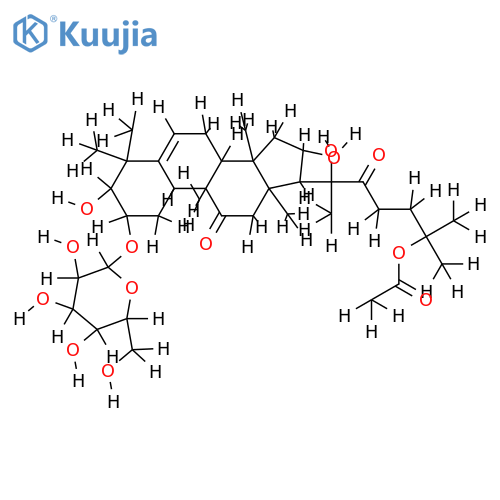Cas no 77704-34-8 (2-O-beta-D-glucopyranosido-25-O-acetyl-23,24-dihydrocucurbitacin F)

77704-34-8 structure
商品名:2-O-beta-D-glucopyranosido-25-O-acetyl-23,24-dihydrocucurbitacin F
2-O-beta-D-glucopyranosido-25-O-acetyl-23,24-dihydrocucurbitacin F 化学的及び物理的性質
名前と識別子
-
- 2-O-beta-D-glucopyranosido-25-O-acetyl-23,24-dihydrocucurbitacin F
- hemslecin A 2-O-beta-D-glucopyranoside
- AKOS040763087
- Cucurbitacin IIa 2-O-glucoside
- 77704-34-8
-
- インチ: InChI=1S/C38H60O13/c1-18(40)51-33(2,3)13-12-25(42)38(9,48)30-21(41)15-35(6)24-11-10-19-20(37(24,8)26(43)16-36(30,35)7)14-22(31(47)34(19,4)5)49-32-29(46)28(45)27(44)23(17-39)50-32/h10,20-24,27-32,39,41,44-48H,11-17H2,1-9H3
- InChIKey: BCTZZCQBLBDVRU-UHFFFAOYSA-N
- ほほえんだ: CC(=O)OC(C)(C)CCC(=O)C(C)(O)C1C(O)CC2(C)C3CC=C4C(CC(OC5OC(CO)C(O)C(O)C5O)C(O)C4(C)C)C3(C)C(=O)CC12C |c:22|
計算された属性
- せいみつぶんしりょう: 724.40339196g/mol
- どういたいしつりょう: 724.40339196g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 7
- 水素結合受容体数: 13
- 重原子数: 51
- 回転可能化学結合数: 10
- 複雑さ: 1430
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 15
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 221Ų
2-O-beta-D-glucopyranosido-25-O-acetyl-23,24-dihydrocucurbitacin F 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TargetMol Chemicals | TN5995-5mg |
Cucurbitacin IIa 2-O-glucoside |
77704-34-8 | 5mg |
¥ 4040 | 2024-07-20 | ||
| TargetMol Chemicals | TN5995-5 mg |
Cucurbitacin IIa 2-O-glucoside |
77704-34-8 | 98% | 5mg |
¥ 4,040 | 2023-07-11 | |
| TargetMol Chemicals | TN5995-1 mL * 10 mM (in DMSO) |
Cucurbitacin IIa 2-O-glucoside |
77704-34-8 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 6150 | 2023-09-15 | |
| TargetMol Chemicals | TN5995-1 ml * 10 mm |
Cucurbitacin IIa 2-O-glucoside |
77704-34-8 | 1 ml * 10 mm |
¥ 6150 | 2024-07-20 |
2-O-beta-D-glucopyranosido-25-O-acetyl-23,24-dihydrocucurbitacin F 関連文献
-
Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463
-
2. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745
-
Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180
-
Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929
77704-34-8 (2-O-beta-D-glucopyranosido-25-O-acetyl-23,24-dihydrocucurbitacin F) 関連製品
- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)
- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)
- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)
- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)
- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)
- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)
- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)
- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)
- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)
- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)
推奨される供給者
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
